molecular formula C23H21N3OS B2605312 N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 923450-78-6

N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2605312
CAS RN: 923450-78-6
M. Wt: 387.5
InChI Key: QJYMCHVSAXOYJU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTA-EG6 is a small molecule inhibitor of protein-protein interactions and has shown promising results in various preclinical studies as a potential therapeutic agent.

Scientific Research Applications

Structure-Activity Relationships in Drug Discovery

Research on structurally related compounds has significantly contributed to understanding the structure-activity relationships (SAR) crucial for drug discovery. For example, investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have revealed the importance of heterocyclic analogues in improving metabolic stability, demonstrating the compound's role in developing potent cancer therapeutics (Stec et al., 2011).

Anticancer and Kinase Inhibitory Activities

Compounds related to N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide have shown promising anticancer and kinase inhibitory activities. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, highlighting the compound's potential in cancer treatment (Fallah-Tafti et al., 2011).

Insecticidal Applications

The versatility of this compound extends to agriculture, where related compounds have been synthesized and assessed as insecticidal agents against pests such as the cotton leafworm, demonstrating the compound's potential in agricultural pest management (Fadda et al., 2017).

Antimicrobial Activity

The compound and its derivatives have also been explored for their antimicrobial properties. Research has focused on synthesizing novel sulphonamide derivatives and assessing their antimicrobial activity, which is vital for addressing the growing concern of antimicrobial resistance (Fahim & Ismael, 2019).

Catalytic Applications in Organic Synthesis

Further research has delved into the compound's utility in organic synthesis, specifically in catalytic activities that facilitate the synthesis of other heterocyclic compounds. This aspect underscores the compound's contribution to advancing synthetic methodologies and creating novel molecules (Ghorbanloo et al., 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-2-17-9-11-18(12-10-17)14-22(27)26(16-19-6-5-13-24-15-19)23-25-20-7-3-4-8-21(20)28-23/h3-13,15H,2,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYMCHVSAXOYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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